molecular formula C8H5F6NO B035181 5-Amino-2-(trifluoromethoxy)benzotrifluoride CAS No. 104678-68-4

5-Amino-2-(trifluoromethoxy)benzotrifluoride

Cat. No.: B035181
CAS No.: 104678-68-4
M. Wt: 245.12 g/mol
InChI Key: ZXYQQLFHWWMQHL-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H5F6NO. It is also known by its IUPAC name, 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline . This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an aniline ring, making it a valuable fluorinated building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-nitro-4-(trifluoromethoxy)benzotrifluoride, is reduced to the corresponding amine . The reaction conditions often involve the use of reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-2-(trifluoromethoxy)benzotrifluoride may involve large-scale nitration of a benzotrifluoride derivative followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(trifluoromethoxy)benzotrifluoride is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in the synthesis of molecules with enhanced stability, reactivity, and biological activity .

Properties

IUPAC Name

4-(trifluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYQQLFHWWMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545818
Record name 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104678-68-4
Record name 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-(trifluoromethoxy)benzotrifluoride
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